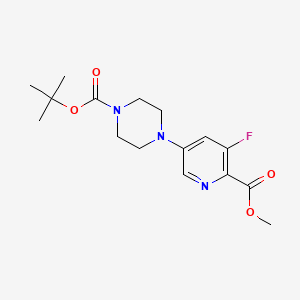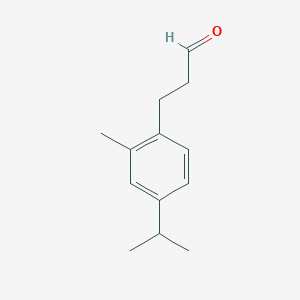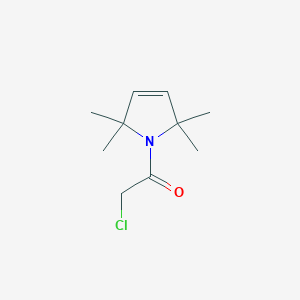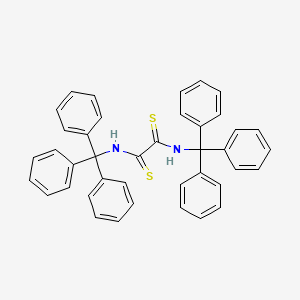![molecular formula C19H11NO B13937345 7-isocyanatobenzo[a]anthracene CAS No. 63018-56-4](/img/structure/B13937345.png)
7-isocyanatobenzo[a]anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Isocyanatobenzo[a]anthracene is a polycyclic aromatic hydrocarbon derivative with an isocyanate functional group attached to the anthracene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the reaction of 7-aminoanthracene with phosgene (COCl₂) under controlled conditions to form the isocyanate derivative . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 7-isocyanatobenzo[a]anthracene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Isocyanatobenzo[a]anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming carbamates or ureas.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alcohols or amines can react with the isocyanate group under mild conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Aminoanthracene derivatives.
Substitution: Carbamates and ureas.
Wissenschaftliche Forschungsanwendungen
7-Isocyanatobenzo[a]anthracene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex polycyclic aromatic compounds.
Biology: Investigated for its interactions with biological macromolecules and potential as a probe in biochemical assays.
Medicine: Studied for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Wirkmechanismus
The mechanism of action of 7-isocyanatobenzo[a]anthracene involves its ability to interact with various molecular targets:
DNA Intercalation: The planar structure of the anthracene core allows it to insert between DNA base pairs, potentially disrupting replication and transcription processes.
Protein Binding: The isocyanate group can form covalent bonds with nucleophilic amino acid residues in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
7,12-Dimethylbenz[a]anthracene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.
Anthracene: The parent compound, lacking the isocyanate group, used in various organic synthesis applications.
Uniqueness: 7-Isocyanatobenzo[a]anthracene is unique due to the presence of the isocyanate group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it a valuable tool in both chemical synthesis and biological research.
Eigenschaften
CAS-Nummer |
63018-56-4 |
|---|---|
Molekularformel |
C19H11NO |
Molekulargewicht |
269.3 g/mol |
IUPAC-Name |
7-isocyanatobenzo[a]anthracene |
InChI |
InChI=1S/C19H11NO/c21-12-20-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-11H |
InChI-Schlüssel |
BRJLEUWFODMJNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


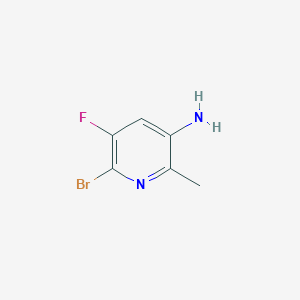
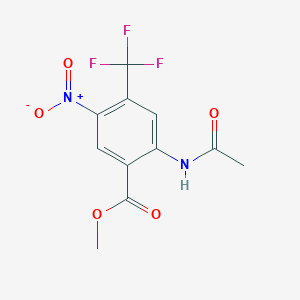
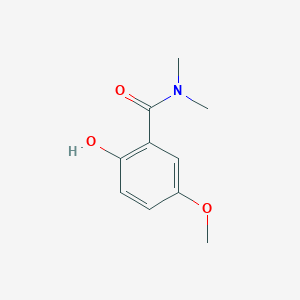
![Ethyl 4-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B13937291.png)
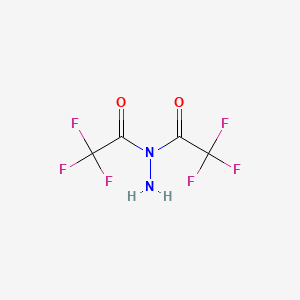
![3-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13937311.png)
